molecular formula C15H19N3O2 B3833479 N-[(E)-2-methylpropylideneamino]-4-(2-oxopyrrolidin-1-yl)benzamide

N-[(E)-2-methylpropylideneamino]-4-(2-oxopyrrolidin-1-yl)benzamide

Cat. No.: B3833479
M. Wt: 273.33 g/mol
InChI Key: BPLHHXCPTGBRQI-MHWRWJLKSA-N
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Description

N-[(E)-2-methylpropylideneamino]-4-(2-oxopyrrolidin-1-yl)benzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzamide core with a pyrrolidinone ring and an imine group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-2-methylpropylideneamino]-4-(2-oxopyrrolidin-1-yl)benzamide typically involves the condensation of 4-(2-oxopyrrolidin-1-yl)benzoic acid with an appropriate amine, followed by the formation of the imine group. The reaction conditions often include the use of dehydrating agents to facilitate the imine formation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions under controlled temperatures and pressures to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-2-methylpropylideneamino]-4-(2-oxopyrrolidin-1-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[(E)-2-methylpropylideneamino]-4-(2-oxopyrrolidin-1-yl)benzoic acid, while reduction can produce N-[(E)-2-methylpropylamino]-4-(2-oxopyrrolidin-1-yl)benzamide .

Mechanism of Action

The mechanism of action of N-[(E)-2-methylpropylideneamino]-4-(2-oxopyrrolidin-1-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. The pyrrolidinone ring may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-2-methylpropylideneamino]-4-(2-oxopyrrolidin-1-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form imine bonds and interact with various molecular targets sets it apart from other similar compounds .

Properties

IUPAC Name

N-[(E)-2-methylpropylideneamino]-4-(2-oxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-11(2)10-16-17-15(20)12-5-7-13(8-6-12)18-9-3-4-14(18)19/h5-8,10-11H,3-4,9H2,1-2H3,(H,17,20)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLHHXCPTGBRQI-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=NNC(=O)C1=CC=C(C=C1)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=N/NC(=O)C1=CC=C(C=C1)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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